4-Methylbenzothioamide (CAS: 2362-62-1): A Comprehensive Technical Guide
4-Methylbenzothioamide (CAS: 2362-62-1): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 4-Methylbenzothioamide (CAS: 2362-62-1), a versatile thioamide building block with significant potential in medicinal chemistry and drug discovery. This document covers its chemical and physical properties, detailed synthesis protocols, and a comprehensive review of its known and potential biological activities, including its mechanism of toxicity, and potential as an antimicrobial, anticancer, and antisecretory agent. Quantitative data is presented in structured tables, and key experimental methodologies are described in detail. Furthermore, this guide includes visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of its properties and potential applications.
Chemical and Physical Properties
4-Methylbenzothioamide, also known as para-methylthiobenzamide, is a cyclic thioamide that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2362-62-1 | [1] |
| Molecular Formula | C₈H₉NS | [1] |
| Molecular Weight | 151.23 g/mol | [1] |
| Appearance | Yellow powder/crystalline solid | [1] |
| Melting Point | 163-168 °C | [1] |
| Boiling Point | 258.9 °C at 760 mmHg | [1] |
| Density | 1.143 g/cm³ | [1] |
| Flash Point | 110.4 °C | [1] |
| Solubility | DMF: 30 mg/mL; DMSO: 30 mg/mL; Ethanol: 5 mg/mL | [2] |
Synthesis of 4-Methylbenzothioamide
4-Methylbenzothioamide can be synthesized through several established methods for thioamide formation. Two common and effective protocols are detailed below.
Experimental Protocol 1: Thionation of 4-Methylbenzonitrile using Phosphorus Pentasulfide
This method involves the conversion of the corresponding nitrile to a thioamide using a thionating agent like phosphorus pentasulfide (P₄S₁₀).[3]
Materials:
-
4-Methylbenzonitrile
-
Phosphorus pentasulfide (P₄S₁₀)
-
Ethanol
-
Reflux apparatus
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-methylbenzonitrile in ethanol.
-
Add phosphorus pentasulfide (P₄S₁₀) to the solution. The molar ratio of nitrile to P₄S₁₀ should be optimized, but a common starting point is a slight excess of the nitrile.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
The crude 4-Methylbenzothioamide can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.[3]
Experimental Protocol 2: Willgerodt-Kindler Reaction of 4-Methylacetophenone
The Willgerodt-Kindler reaction provides a pathway to synthesize aryl thioamides from aryl ketones.[4][5]
Materials:
-
4-Methylacetophenone
-
Elemental sulfur (S₈)
-
A secondary amine (e.g., morpholine or piperidine)
-
Solvent (e.g., pyridine or N-methyl-2-pyrrolidone (NMP))
-
Reaction vessel suitable for heating
Procedure:
-
Combine 4-methylacetophenone, elemental sulfur, and the secondary amine in a suitable reaction vessel.
-
Add the solvent to the mixture.
-
Heat the reaction mixture, often to reflux, for several hours to overnight. Microwave-assisted heating can significantly reduce the reaction time.[2]
-
Monitor the reaction for the formation of the thioamide product by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The work-up procedure typically involves pouring the reaction mixture into water and extracting the product with an organic solvent.
-
The organic layer is then washed, dried, and the solvent is evaporated to yield the crude product.
-
Purification is achieved through column chromatography or recrystallization.[5]
Biological Activities and Potential Applications
While 4-Methylbenzothioamide is primarily utilized as a building block in drug discovery, studies on related thioamide compounds suggest several potential biological activities.
Antimicrobial Activity
Thioamide-containing compounds have been investigated for their antimicrobial properties. Although specific data for 4-Methylbenzothioamide is limited, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for some substituted benzothioamide derivatives against various bacterial strains, illustrating the potential of this class of compounds.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Substituted Benzothioamide 1 | Enterococcus faecalis | 12.5 - 50 | [6] |
| Substituted Benzothioamide 2 | Staphylococcus aureus | 25 - 50 | [6] |
| Benzothiazole Sulfonamide Analog | Pseudomonas aeruginosa | 3.1 - 6.2 | [7] |
| Benzothiazole Sulfonamide Analog | Staphylococcus aureus | 3.1 - 6.2 | [7] |
| Benzothiazole Sulfonamide Analog | Escherichia coli | 3.1 - 6.2 | [7] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.
-
Serial Dilution: The test compound (e.g., 4-Methylbenzothioamide) is serially diluted in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity
Thioamide derivatives have also shown promise as anticancer agents. The table below presents the half-maximal inhibitory concentration (IC₅₀) values for various thioamide-containing compounds against different cancer cell lines.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Thiophene-containing chalcones | Breast, Colon, Lung Cancer | Varies | [8] |
| Thiosemicarbazones | Various tumor cells | 18 - 80 | [9] |
| 2-Pyridineformamide thiosemicarbazones | MCF-7 (Breast Cancer) | Varies | [10] |
| Mebendazole (contains a thioamide-like moiety) | Ovarian Cancer (OVCAR3, OAW42) | 0.156 - 2.5 | [11] |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Potential H⁺/K⁺-ATPase Inhibition
An older study suggests that derivatives of 4-Methylbenzothioamide may act as antisecretory agents through the inhibition of the H⁺/K⁺-ATPase (proton pump). While direct evidence for 4-Methylbenzothioamide is lacking, this remains a potential area of investigation.
Experimental Protocol: In Vitro H⁺/K⁺-ATPase Inhibition Assay
-
Enzyme Preparation: H⁺/K⁺-ATPase-rich microsomes are isolated from a suitable source, such as rabbit gastric mucosa.
-
Reaction Mixture: The reaction is carried out in a buffer containing the enzyme preparation, ATP, Mg²⁺, and K⁺.
-
Inhibition Assay: The test compound is added to the reaction mixture at various concentrations.
-
Phosphate Release Measurement: The ATPase activity is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP, often using a colorimetric method like the malachite green assay.
-
IC₅₀ Determination: The IC₅₀ value is calculated as the concentration of the inhibitor that reduces enzyme activity by 50%.
Toxicology and Metabolism
The toxicity of 4-Methylbenzothioamide is primarily attributed to its metabolic activation.
Mechanism of Toxicity
Studies on para-methylthiobenzamide have shown that it can cause liver and kidney damage. This toxicity is mediated by its biotransformation into a reactive S,S-dioxide metabolite. This metabolic activation is a critical step in its toxicological profile.
Role of Cytochrome P450
The bioactivation of thioamides is often mediated by cytochrome P450 (CYP) enzymes. These enzymes catalyze the oxidation of the sulfur atom, leading to the formation of reactive electrophilic species. While the specific CYP isozymes responsible for the metabolism of 4-Methylbenzothioamide have not been definitively identified, CYP3A4 and CYP2B6 are known to be involved in the metabolism of other thio-containing compounds.[7][12]
Potential Signaling Pathways
The precise signaling pathways modulated by 4-Methylbenzothioamide are not well-elucidated. However, based on the anticancer activity of structurally related compounds like mebendazole, which also contains a heterocyclic ring system, some potential targets can be hypothesized. It is crucial to note that the following pathways are speculative for 4-Methylbenzothioamide and require experimental validation.
Hypothetical Anticancer Signaling
Mebendazole exerts its anticancer effects by targeting multiple pathways, including the disruption of microtubule formation and modulation of key signaling cascades.
Conclusion
4-Methylbenzothioamide is a valuable chemical entity with established utility in synthetic organic chemistry. While its primary role has been as a building block for more complex molecules, the inherent biological activities of the thioamide functional group suggest that 4-Methylbenzothioamide and its derivatives warrant further investigation as potential therapeutic agents. Future research should focus on elucidating its specific molecular targets and mechanisms of action to fully realize its potential in drug development. The detailed protocols and compiled data in this guide are intended to serve as a foundational resource for such endeavors.
References
- 1. Inhibition of gastric H+, K+-ATPase by 3-amino-5-methyl-2-(2-methyl-3-thienyl)imidazo[1,2-a]thieno[3,2-c]pyrid ine, SPI-447 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of mebendazole for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 6. Synthesis and antimicrobial activity of substituted benzimidazole, benzothiazole and imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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- 10. researchgate.net [researchgate.net]
- 11. Mebendazole Exerts Anticancer Activity in Ovarian Cancer Cell Lines via Novel Girdin-Mediated AKT/IKKα/β/NF-κB Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioactivation of S-methyl N,N-diethylthiolcarbamate to S-methyl N,N-diethylthiolcarbamate sulfoxide. Implications for the role of cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
